N-ethyl-3,4-difluoro-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.272 |
IUPAC Name |
N-ethyl-3,4-difluoro-N-phenylbenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-2-18(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(17)10-11/h3-10H,2H2,1H3 |
InChI Key |
WWZSJVHICZYEPW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have indicated that compounds similar to N-ethyl-3,4-difluoro-N-phenylbenzamide exhibit antiviral properties. For instance, benzamide derivatives have been explored for their efficacy against viruses such as the Ebola virus. These compounds are designed to inhibit viral entry by targeting specific viral proteins, making them potential candidates for therapeutic development against filoviruses .
1.2 Antibacterial Properties
Benzamide derivatives have also shown promise in combating bacterial infections, particularly those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in compounds like this compound can enhance their antibacterial activity by improving their ability to penetrate bacterial membranes and inhibit essential bacterial enzymes .
Material Science Applications
2.1 Polymer Development
In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of fluorine atoms can impart unique properties such as increased thermal stability and chemical resistance to the resulting materials. Research has shown that fluorinated polymers exhibit superior performance in applications requiring durability and resistance to harsh chemicals .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Antiviral Compound Development
A study focused on the synthesis of various benzamide derivatives, including this compound, showed promising results in inhibiting the entry of Ebola virus into host cells. The research highlighted the importance of structural modifications in enhancing antiviral potency and metabolic stability .
Case Study 2: Antibacterial Activity Against MRSA
In a multicenter study assessing new antibacterial agents, compounds derived from benzamides were tested against MRSA strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a viable candidate for further development as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Variations and Physicochemical Properties
The table below compares N-ethyl-3,4-difluoro-N-phenylbenzamide with analogous compounds, highlighting key structural differences and their implications:
Key Observations:
- Fluorine vs. Nitro Groups: Replacing fluorine with nitro groups (e.g., 3,5-dinitro derivative) increases molecular weight and hydrogen-bonding capacity, as seen in crystalline structures . This enhances thermal stability but may reduce solubility in nonpolar solvents.
- Ethyl vs.
Preparation Methods
Reaction Mechanism and Procedure
The synthesis of N-phenylbenzamides via nucleophilic substitution using 1,3-diphenylthiourea and benzoyl chlorides provides a foundational approach. For N-ethyl-3,4-difluoro-N-phenylbenzamide, this method involves reacting 3,4-difluorobenzoyl chloride with 1,3-diphenylthiourea in tetrahydrofuran (THF) at 70°C for 4 hours, catalyzed by triethylamine. The mechanism proceeds through imino alcohol-amide tautomerism , where the thiourea acts as a nucleophile, displacing the chloride to form an intermediate that rearranges into the final amide.
Optimization and Yield
Key parameters include:
-
Molar ratio : A 2:1 ratio of benzoyl chloride to thiourea maximizes yield.
-
Solvent : THF enhances reaction homogeneity and intermediate stability.
-
Catalyst : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Reported yields for analogous N-phenylbenzamides range from 40% to 93%, with purity exceeding 95% after recrystallization.
Palladium-Catalyzed [4+1] Cyclative Carbonylation
Methodology
Direct Amidation via PPh₃-I₂ Mediated Coupling
Reaction Design
This method avoids pre-functionalized substrates by directly coupling 3,4-difluorobenzoic acid with N-ethylaniline using a PPh₃-I₂ system. The protocol involves:
-
Activating the carboxylic acid with PPh₃ and I₂ in CH₂Cl₂ at 0°C.
-
Adding N-ethylaniline and triethylamine to form the amide bond.
Performance Metrics
-
Yield : 95% for N-benzylbenzamide analogs under optimized conditions.
-
Scope : Tolerates electron-withdrawing groups (e.g., fluorine) without side reactions.
Limitations include the stoichiometric use of PPh₃ and I₂, increasing cost and waste.
Decarboxylative Cross-Coupling and Hydrogenation
Two-Step Synthesis
A patent-described route for 3,4-difluoro-2'-aminobiphenyl derivatives offers insights into fluorination strategies. Adapted for this compound:
-
Decarboxylative coupling : React o-nitrobenzoic acid with 1,2-difluorobenzene using a Cu catalyst.
-
Catalytic hydrogenation : Reduce the nitro group to amine, followed by acylation with ethyl chloroformate.
Critical Parameters
-
Catalyst : CuI/K₂CO₃ enables efficient decarboxylation at 120°C.
-
Hydrogenation pressure : 0.2–2 MPa H₂ ensures complete nitro reduction.
This method achieves >80% yield in model systems but requires high-pressure equipment.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 1,3-Diphenylthiourea | THF, 70°C, 4h | 40–93 | 95+ | Simple setup, high purity | Limited scalability |
| Pd-Catalyzed | Pd(OAc)₂, DPEphos | DMF, 95°C, Ar, 5h | 70–84 | 90 | Regioselective fluorination | Sensitive to moisture/oxygen |
| PPh₃-I₂ Mediated | PPh₃, I₂ | CH₂Cl₂, 0°C to RT | 95 | 98 | Direct amidation, broad scope | High reagent stoichiometry |
| Decarboxylative | CuI, H₂ | 120°C, 0.2–2 MPa | 80+ | 85 | Scalable, nitro group versatility | Requires high-pressure equipment |
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
In the thiourea-based method, over-alkylation can occur if excess benzoyl chloride is used, leading to bis-acylated byproducts. Kinetic control via slow chloride addition mitigates this issue.
Palladium Catalyst Deactivation
Trace oxygen in the Pd-catalyzed system oxidizes Pd(0) to Pd(II), necessitating strict argon purging. Adding 1,10-phenanthroline as a stabilizer improves catalyst longevity.
Industrial Scalability and Cost Considerations
-
Nucleophilic substitution is cost-effective for small-scale synthesis (<1 kg) due to low catalyst requirements.
-
Decarboxylative coupling becomes economical at scale (>10 kg) despite high initial capital investment.
-
PPh₃-I₂ mediated coupling incurs high reagent costs, limiting utility to high-value applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-3,4-difluoro-N-phenylbenzamide, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between 3,4-difluorobenzoyl chloride and N-ethylaniline derivatives. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
- Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., ethyl group δ ~1.2 ppm triplet, aromatic fluorines δ ~7.1–7.5 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1200–1100 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL for refinement . Key parameters:
- Data Collection : θ range 1.9–25.4°, Rint <0.05, completeness >99% .
- Refinement : Anisotropic displacement parameters, hydrogen bonding analysis (e.g., C=O···H-N interactions). Example R-factor: wR(F²) = 0.161 .
Q. What strategies are recommended for evaluating biological activity and mechanism of action?
- Methodology :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (KD determination) .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4YAY for fluorinated benzamide interactions) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify affected pathways (e.g., MAPK signaling) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on amide reactivity) .
- MD Simulations : GROMACS with CHARMM force field to study solvation effects and protein-ligand stability (10 ns trajectories) .
Q. What experimental approaches assess stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–10, 37°C) for 24h; quantify degradation via HPLC .
- Thermal Stability : TGA/DSC to determine decomposition onset (~200°C for similar benzamides) .
Data Contradiction and Validation
- Crystallographic Ambiguities : Discrepancies in torsion angles (e.g., C7-N1-C8-C9 = 178.5° vs. 175.2° in related structures) may arise from packing effects. Validate via Hirshfeld surface analysis .
- Biological Activity : Contrasting IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays) could reflect assay conditions (ATP concentration, incubation time). Replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
